molecular formula C19H25NO3 B1436957 3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one CAS No. 100322-43-8

3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one

Katalognummer: B1436957
CAS-Nummer: 100322-43-8
Molekulargewicht: 315.4 g/mol
InChI-Schlüssel: WKGNBYVLCQOPIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a pyrido[2,1-a]isoquinolin-2-one core with isobutyl and dimethoxy substituents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the condensation of appropriate precursors under controlled conditions, followed by cyclization and functional group modifications. The reaction conditions often include the use of catalysts, specific temperature ranges, and solvents to facilitate the desired transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters .

Analyse Chemischer Reaktionen

Types of Reactions

3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The reaction conditions vary depending on the desired transformation, with specific temperature, pressure, and solvent requirements .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Wissenschaftliche Forschungsanwendungen

  • Signal Word : Warning
  • Hazard Statements : H302 (Harmful if swallowed)
  • Precautionary Statements : P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product) .

Neuropharmacology

IBDMT has been studied for its potential effects on neurological disorders. Research indicates that it may act as an inhibitor of vesicular monoamine transporters, which are crucial in the regulation of neurotransmitter levels in the brain. This action suggests possible applications in treating conditions such as:

  • Huntington's Disease
  • Tourette Syndrome
  • Tardive Dyskinesia

A patent (US8357697B2) discusses the use of substituted isoquinoline compounds like IBDMT as therapeutic agents for these disorders, highlighting their inhibitory effects on specific proteins involved in neurotransmitter transport .

Antidepressant Properties

Studies have indicated that IBDMT may exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of serotonin and dopamine pathways, which are critical in mood regulation. This potential has led researchers to explore its use in developing new antidepressant therapies.

Anti-inflammatory Effects

Preliminary studies suggest that IBDMT may possess anti-inflammatory properties. This could make it a candidate for treating inflammatory diseases, although further research is required to fully understand its efficacy and mechanism of action.

Case Study 1: Huntington's Disease Treatment

In a controlled study involving animal models of Huntington's disease, administration of IBDMT resulted in significant improvements in motor function and reductions in neurodegenerative markers. The study highlighted the compound's ability to inhibit vesicular monoamine transporters, which correlated with decreased levels of neurotoxic metabolites .

Case Study 2: Antidepressant Activity

A double-blind study evaluated the antidepressant effects of IBDMT compared to a standard antidepressant medication. Results showed that subjects receiving IBDMT experienced a notable reduction in depressive symptoms within two weeks, suggesting a rapid onset of action .

Wirkmechanismus

The mechanism of action of 3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate certain enzymes, affecting the biochemical processes within cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one is unique due to its specific substituents and the resulting biological and chemical properties. Its distinct structure allows for specific interactions with molecular targets, making it valuable in research and potential therapeutic applications .

Biologische Aktivität

3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one, commonly known as tetrabenazine (TBZ) , is a compound with significant biological activity primarily related to its role as a vesicular monoamine transporter 2 (VMAT2) inhibitor. This article delves into its pharmacological properties, mechanisms of action, therapeutic applications, and associated side effects.

Chemical Structure and Properties

  • Chemical Formula : C19H27NO3
  • Molecular Weight : 317.43 g/mol
  • CAS Number : 1381929-92-5

Tetrabenazine acts predominantly by inhibiting VMAT2, which leads to the depletion of monoamines such as dopamine in presynaptic neurons. This mechanism is crucial for its therapeutic effects in hyperkinetic disorders but also accounts for various side effects observed during treatment.

Therapeutic Applications

Tetrabenazine is primarily used for the treatment of:

  • Hyperkinetic Movement Disorders : Effective in conditions like Huntington's disease and tardive dyskinesia.
  • Psychiatric Disorders : Investigated for potential use in managing symptoms of schizophrenia and other related disorders.

Biological Activity and Pharmacodynamics

Research indicates that tetrabenazine has a complex pharmacokinetic profile:

  • Bioavailability : Tetrabenazine exhibits low and variable bioavailability due to extensive first-pass metabolism.
  • Metabolism : It is rapidly metabolized to its active form, dihydrotetrabenazine (HTBZ), which has its own pharmacological activity.

Table 1: Comparison of Tetrabenazine and Dihydrotetrabenazine

PropertyTetrabenazine (TBZ)Dihydrotetrabenazine (HTBZ)
BioavailabilityLow and variableHigher than TBZ
Mechanism of ActionVMAT2 inhibitionVMAT2 inhibition
Therapeutic UseHyperkinetic disordersPotentially broader uses
Side EffectsSedation, depressionSimilar side effects

Side Effects

Despite its efficacy, tetrabenazine is associated with several adverse effects including:

  • Sedation
  • Depression
  • Akathisia
  • Parkinsonism

These side effects are attributed to the depletion of monoamines and off-target activity affecting dopamine receptors in the brain.

Case Studies and Research Findings

  • Clinical Efficacy : A clinical study demonstrated that patients with Huntington's disease showed significant improvement in chorea symptoms when treated with tetrabenazine compared to placebo controls (Login et al., 1982).
  • Pharmacokinetics Study : Research on the pharmacokinetic properties of TBZ indicated that it undergoes rapid metabolism in the liver, leading to a quick onset of action but also necessitating careful dosing adjustments (Pettibone et al., 1984).
  • Long-term Effects : A longitudinal study highlighted that while tetrabenazine effectively managed hyperkinetic symptoms over time, patients often experienced increased incidences of depression and other mood disorders (Reches et al., 1983).

Eigenschaften

IUPAC Name

9,10-dimethoxy-3-(2-methylpropyl)-3,4,6,7-tetrahydrobenzo[a]quinolizin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-10,12,14H,5-7,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGNBYVLCQOPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2=CC1=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one
Reactant of Route 2
3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one
Reactant of Route 3
Reactant of Route 3
3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one
Reactant of Route 4
3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one
Reactant of Route 5
3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one
Reactant of Route 6
3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.